molecular formula C10H16ClNO B2923901 2-[(4-Methylbenzyl)amino]ethanol hydrochloride CAS No. 856377-95-2

2-[(4-Methylbenzyl)amino]ethanol hydrochloride

Cat. No.: B2923901
CAS No.: 856377-95-2
M. Wt: 201.69
InChI Key: ZSHABCZHSVDHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methylbenzyl)amino]ethanol hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is commonly used in various scientific research applications due to its unique properties and reactivity. The compound is characterized by the presence of a benzyl group substituted with a methyl group at the para position, an amino group, and an ethanol moiety.

Scientific Research Applications

2-[(4-Methylbenzyl)amino]ethanol hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of various organic compounds.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzyl)amino]ethanol hydrochloride typically involves the reaction of 4-methylbenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzyl)amino]ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)amino]ethanol hydrochloride
  • 2-[(4-Methoxybenzyl)amino]ethanol hydrochloride
  • 2-[(4-Nitrobenzyl)amino]ethanol hydrochloride

Uniqueness

2-[(4-Methylbenzyl)amino]ethanol hydrochloride is unique due to the presence of the methyl group at the para position of the benzyl ring. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[(4-methylphenyl)methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-9-2-4-10(5-3-9)8-11-6-7-12;/h2-5,11-12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHABCZHSVDHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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